molecular formula C18H21NO6S B2467908 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1788558-53-1

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2467908
M. Wt: 379.43
InChI Key: ILEQUFZUYWPCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the compound’s functional groups and any notable features of its structure.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include reactions used to synthesize the compound, as well as reactions the compound can be used in.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying how these properties change under different conditions.


Scientific Research Applications

Microbial Degradation of Sulfonamide Antibiotics

A study by Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This process results in the release of sulfite and other metabolites, demonstrating a microbial strategy to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).

Antimicrobial and Enzyme Inhibitory Activities

Research conducted by Irshad et al. (2019) focused on the design, synthesis, and biological evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus. These compounds were assessed for their antimicrobial activities and their ability to inhibit enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The study identified compounds with moderate to promising activities, highlighting the therapeutic potential of these sulfonamides in treating various conditions (Irshad et al., 2019).

High-Performance Epoxy Thermosets

Lin et al. (2016) developed high-temperature, flame-retardant, and transparent epoxy thermosets using a sustainable phenol derivative. The phenolic hydroxyl linkages in the synthesized poly(ether sulfone) acted as reacting sites for epoxy resins, leading to the creation of high-performance materials suitable for various industrial applications (Lin et al., 2016).

Ocular Hypotensive Activity

Graham et al. (1989) explored the ocular hypotensive activity of benzo[b]thiophene-2-sulfonamide derivatives as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Among the compounds studied, specific derivatives were identified as potent ocular hypotensive agents, selected for clinical evaluation (Graham et al., 1989).

Synthesis and Characterization of Quinazoline Derivatives

Rahman et al. (2014) investigated the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential. The study highlighted compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide as the most potent derivative, indicating its potential in treating hypertension and diabetes (Rahman et al., 2014).

Safety And Hazards

This involves identifying any hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes detailing how to safely handle and dispose of the compound.


Future Directions

This involves identifying areas for future research. This could include potential applications of the compound, or ways to improve its synthesis or properties.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-22-15-6-4-3-5-14(15)18(23-2)12-19-26(20,21)13-7-8-16-17(11-13)25-10-9-24-16/h3-8,11,18-19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQUFZUYWPCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.